(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane is a complex organosulfur compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane typically involves the reaction of methylsulfonylmethane with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of thiols or sulfides.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins through the formation of disulfide bonds. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfur-containing functional groups.
Methylsulfonylmethane (MSM): A related compound with similar chemical properties and applications.
Thiourea: A sulfur-containing compound with applications in organic synthesis and medicine.
Uniqueness
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane is unique due to its complex structure and the presence of multiple sulfur atoms
Eigenschaften
CAS-Nummer |
125292-92-4 |
---|---|
Molekularformel |
C5H12O4S5 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
(methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H12O4S5/c1-13(6,7)4-10-3-11-12-5-14(2,8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
QIPXXEUDYHUIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CSCSSCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.